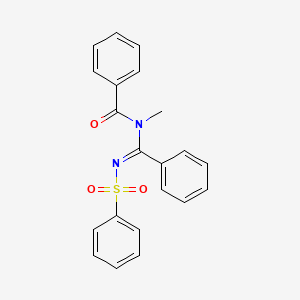
(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It might also include information about the compound’s appearance (e.g., color, state of matter) and any notable physical characteristics.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps of the reaction. It would also discuss the yield and purity of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what the reaction mechanisms are.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Electrophysiological Activity
Research involving N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural motifs with "(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide," has demonstrated potent electrophysiological activities. These compounds have shown comparable potency to known class III agents in in vitro Purkinje fiber assays, suggesting their potential in cardiac arrhythmia treatment (Morgan et al., 1990).
Analytical Chemistry Applications
In the field of analytical chemistry, nonaqueous capillary electrophoresis has been developed for the separation of related substances, including N-substituted benzamides. This method offers a promising approach for quality control in pharmaceuticals, demonstrating the compound's role in advancing analytical methodologies (Ye et al., 2012).
Synthetic Chemistry
Studies on the regio- and enantioselective substitution of acyclic allylic sulfoximines, which are structurally related to the compound , have contributed to synthetic chemistry by providing new methods for producing chiral alkenes. These methods have implications for the synthesis of complex molecules, potentially including pharmaceuticals (Scommoda et al., 1996).
Material Science
In material science, the synthesis and characterization of polyamides and poly(amide-imide)s derived from related compounds have been reported. These polymers exhibit high thermal stability and solubility in polar solvents, indicating their potential for high-performance materials applications (Saxena et al., 2003).
Antiviral and Antineoplastic Activity
Compounds structurally similar to "(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide" have been investigated for their antiviral and antineoplastic activities. This includes the study of derivatives as potential inhibitors of human rhinovirus, highlighting the therapeutic potential of these compounds in treating viral infections (Hamdouchi et al., 1999).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as studying the compound’s properties further, developing new synthetic routes, or exploring new applications for the compound.
I hope this general information is helpful. For more specific information about “(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide”, I would recommend consulting scientific literature or databases, or reaching out to experts in the field.
properties
IUPAC Name |
N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23(21(24)18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-27(25,26)19-15-9-4-10-16-19/h2-16H,1H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOJWBHLCUSLIG-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

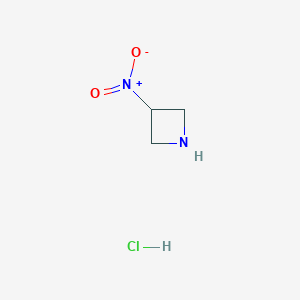
![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)
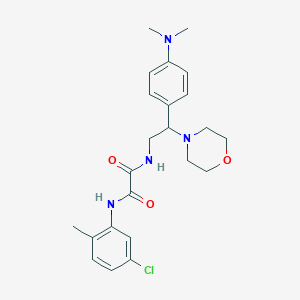
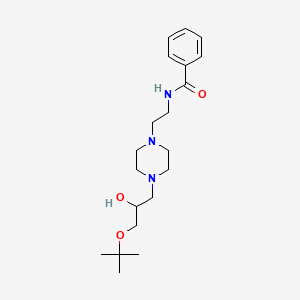

![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)
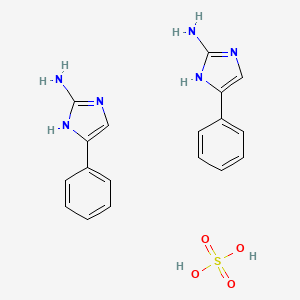
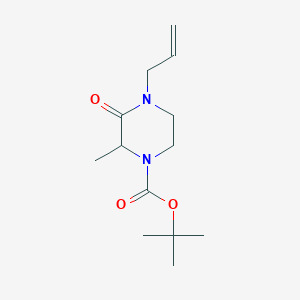
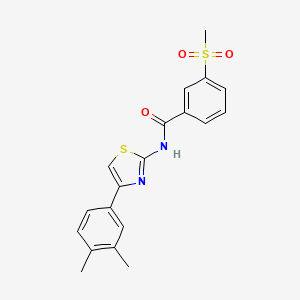
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453355.png)
![2-(3-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]acetamide](/img/structure/B2453357.png)
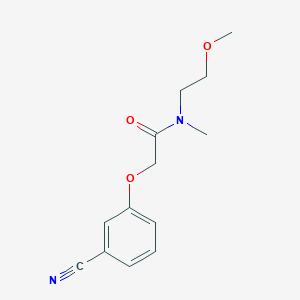

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2453362.png)